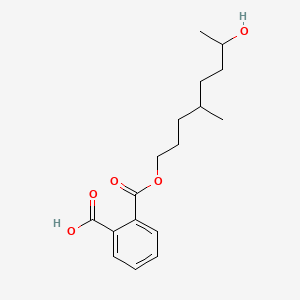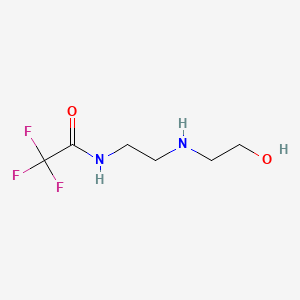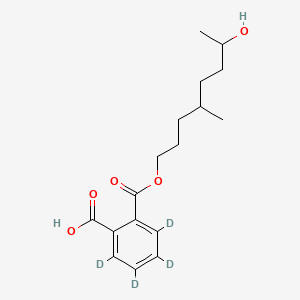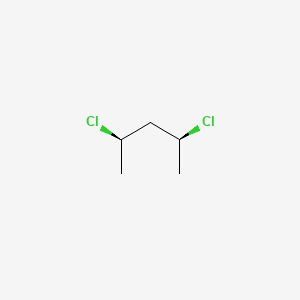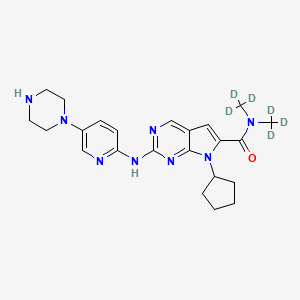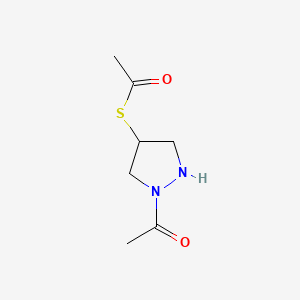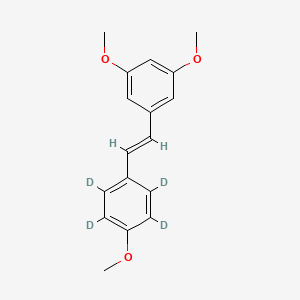
trans-trismethoxy Resveratrol-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-Trismethoxy Resveratrol-d4: is a deuterated form of trans-trismethoxy resveratrol, a polyketide synthase-derived stilbene. This compound is primarily used as an internal standard for the quantification of trans-trismethoxy resveratrol in various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . It is known for its diverse biological activities, including cytotoxicity to several cancer cell lines .
Scientific Research Applications
trans-Trismethoxy resveratrol-d4 has a wide range of scientific research applications, including:
Mechanism of Action
Target of Action
Trans-Trismethoxy Resveratrol-d4 (TMR-d4) is a methyl analog of resveratrol . The primary targets of TMR-d4 are the stearoyl-CoA desaturase genes, fat-6 and fat-7 . These genes play a crucial role in lipid metabolism .
Mode of Action
TMR-d4 interacts with its targets, the stearoyl-CoA desaturase genes, by downregulating them . This downregulation leads to a decrease in the desaturation index of fatty acids, specifically the ratio of oleic acid to stearic acid .
Biochemical Pathways
The downregulation of the stearoyl-CoA desaturase genes by TMR-d4 affects the lipid metabolism pathway . This results in a significant reduction in triglyceride accumulation . Additionally, TMR-d4 has been shown to suppress the mitogen-activated protein kinase (MAPK) and nuclear factor-κB (NF-κB) signaling pathways .
Pharmacokinetics
It is known that the bioavailability of resveratrol, the parent compound of tmr-d4, is relatively low . This suggests that the bioavailability of TMR-d4 may also be low, but more research is needed to confirm this.
Result of Action
The molecular and cellular effects of TMR-d4’s action include the inhibition of fat accumulation and the suppression of inflammation . Specifically, TMR-d4 has been found to significantly reduce triglyceride accumulation in Caenorhabditis elegans . It also suppresses lipopolysaccharide-induced inflammation through the inactivation of MAPK and NF-κB pathways in RAW 264.7 cells .
Action Environment
The action, efficacy, and stability of TMR-d4 can be influenced by various environmental factors. For instance, the concentration of TMR-d4 can affect its efficacy. In a study, treatment with TMR-d4 (100 and 200 μM) for 4 days significantly reduced triglyceride accumulation in Caenorhabditis elegans . .
Biochemical Analysis
Biochemical Properties
TMR interacts with stearoyl-CoA desaturase genes, fat-6 and fat-7 . These interactions result in a decrease in the desaturation index of fatty acids, the ratio of oleic acid to stearic acid . This suggests that TMR inhibits fat accumulation by downregulating stearoyl-CoA desaturase .
Cellular Effects
TMR has significant effects on lipid metabolism in cells. Treatment with TMR for 4 days significantly reduced triglyceride accumulation in Caenorhabditis elegans, without affecting nematode growth, food intake, and reproduction .
Molecular Mechanism
The molecular mechanism of TMR involves its interaction with stearoyl-CoA desaturase genes, fat-6 and fat-7 . The downregulation of these genes by TMR leads to a decrease in the desaturation index of fatty acids .
Temporal Effects in Laboratory Settings
The effects of TMR on lipid metabolism have been observed over a period of 4 days in laboratory settings . During this period, TMR significantly reduced triglyceride accumulation in Caenorhabditis elegans .
Dosage Effects in Animal Models
The effects of TMR on lipid metabolism have been studied in the nematode model, Caenorhabditis elegans . The specific dosage effects of TMR in animal models are not mentioned in the available literature.
Metabolic Pathways
TMR is involved in the lipid metabolism pathway, where it interacts with stearoyl-CoA desaturase genes, fat-6 and fat-7 . These interactions lead to a decrease in the desaturation index of fatty acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-trismethoxy resveratrol-d4 involves the deuteration of trans-trismethoxy resveratrolThis can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or using deuterated reagents .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is usually formulated in a solution of methyl acetate for ease of use in analytical applications .
Chemical Reactions Analysis
Types of Reactions: trans-Trismethoxy resveratrol-d4 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can result in the formation of dihydro derivatives .
Comparison with Similar Compounds
trans-Trismethoxy Resveratrol: The non-deuterated form of the compound, known for its biological activities and used in similar applications.
Resveratrol: A naturally occurring stilbene found in grapes and red wine, known for its antioxidant and anti-inflammatory properties.
Pinostilbene: A methylated analog of resveratrol with enhanced stability and bioavailability.
Uniqueness: trans-Trismethoxy resveratrol-d4 is unique due to its deuterated form, which provides enhanced stability and allows for precise quantification in analytical applications. The deuterium atoms in the compound make it an ideal internal standard for mass spectrometry techniques .
Properties
IUPAC Name |
1,2,4,5-tetradeuterio-3-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-6-methoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-18-15-8-6-13(7-9-15)4-5-14-10-16(19-2)12-17(11-14)20-3/h4-12H,1-3H3/b5-4+/i6D,7D,8D,9D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHNBPHYVRHYCC-XEGZCKIBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1/C=C/C2=CC(=CC(=C2)OC)OC)[2H])[2H])OC)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
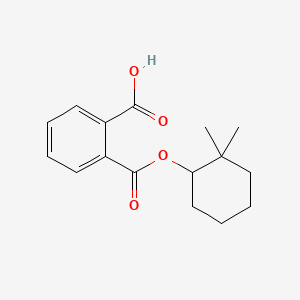
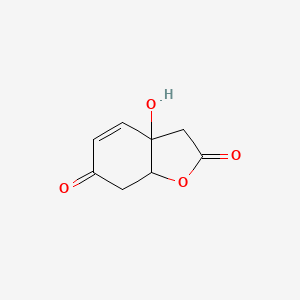
![Methyl (2S)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]amino]-4-phenylbutanoate](/img/structure/B592689.png)

![2-benzyl-5-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B592692.png)
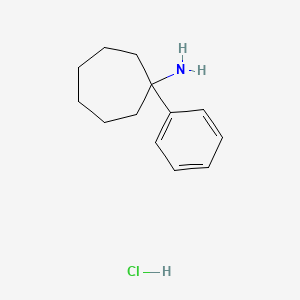
![1,3-bis(methoxymethoxy)-5-[(E)-2-[4-(methoxymethoxy)phenyl]ethenyl]benzene](/img/structure/B592694.png)
